molecular formula C12H18ClNO4 B3261813 Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 34841-03-7

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B3261813
CAS No.: 34841-03-7
M. Wt: 275.73 g/mol
InChI Key: VQJYRSLAXYCOFG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4Cl

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxyphenylacetic acid as the starting material.

  • Reaction Steps: The process involves the conversion of 3,4-dimethoxyphenylacetic acid to its corresponding amide, followed by reduction to the amine. The final step involves esterification with methanol to produce the methyl ester.

  • Reaction Conditions: The reactions are usually carried out under acidic conditions, with catalysts such as thionyl chloride for the esterification step and lithium aluminum hydride for the reduction step.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Lithium aluminum hydride is a commonly used reducing agent.

  • Substitution: Reagents such as hydrochloric acid and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: The corresponding amine, 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.

  • Substitution Products: Different derivatives with substituted methoxy groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Industry: The compound is used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in neurotransmitter systems. It is believed to modulate the activity of certain neurotransmitters, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.

  • Homoveratrylamine: Another phenethylamine derivative with similar biological activity.

Properties

IUPAC Name

methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3;/h4-6,9H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJYRSLAXYCOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 150 mL of stirred methanol at 0° C. under nitrogen was slowly added thionyl chloride (14.2 mL, 194.4 mmol). To the reaction mixture was then added 3-amino-3-(3,4-dimethoxyphenyl)propionic acid (15.5 g, 64.8 mmol). The reaction mixture was stirred at 0° C. for 30 minutes and then allowed to warm to room temperature, and stirred overnight. The reaction solution was concentrated to an oil and then diluted with 200 mL of CH3OH/Et2O (1/3) and stirred. The resulting slurry was filtered and the solid was washed with a copious amount of ether. The solid was dried in vacuo (60° C., <1 mm) to afford 1.83 g (66%) of methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate hydrochloride as a white powder: 1H NMR (DMSO-d6, 250 MHz) δ 8.59 (br s, 3 H, NH3), 6.9-7.3 (m, 3 H, Ar), 4.52 (overlapping dd, 1 H), 3.77 (s, 3 H, OCH3), 3.75 (s, 3 H, OCH3), 3.57 (s, 3 H, OCH3), 3.16 (dd, 1 H, J1 =6 Hz, J2 =16 Hz), 2.98 (dd, 1 H, J1 =8 Hz, J2 =16 Hz), 13C NMR (DMSO-d6) δ 169.6, 149.0, 129.0, 120.0, 111.5, 111.4, 55.7, 55.5, 51.7, 50.8, 38.5. Anal. Calcd for C12H18NO4Cl. Theoretical C, 52.27; H, 6.58; N, 5.08. Found C, 52.44; H, 6.53; N, 5.01.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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